molecular formula C9H9F2NO4 B160428 2,6-Difluoro-3,4-dihydroxyphenylalanine CAS No. 128812-04-4

2,6-Difluoro-3,4-dihydroxyphenylalanine

Cat. No.: B160428
CAS No.: 128812-04-4
M. Wt: 233.17 g/mol
InChI Key: MXGWBDJFLGLWLW-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-3,4-dihydroxyphenylalanine is a synthetic, fluorinated analog of L-3,4-dihydroxyphenylalanine (L-DOPA), a crucial precursor to the neurotransmitter dopamine. This compound is designed for research applications in neuroscience and biochemistry, particularly for investigating the function and kinetics of dopaminergic systems. Its primary research value lies in its use as a tool to study the enzyme aromatic L-amino acid decarboxylase (AADC), which is responsible for converting L-DOPA to dopamine. The strategic difluoro substitution on the catechol ring alters the electronic properties of the molecule, allowing researchers to probe the enzyme's mechanism, substrate specificity, and the potential for competing biochemical pathways, such as the Pictet-Spengler reaction with pyridoxal phosphate . While the closely related tracer 6-[¹⁸F]Fluoro-L-DOPA is well-established for Positron Emission Tomography (PET) imaging of presynaptic dopaminergic function in Parkinsonian syndromes and other neuropsychiatric disorders , the non-radiolabeled 2,6-difluoro variant serves as a critical precursor or a stable comparative analogue in the development of such radiopharmaceuticals. It can be synthesized with high enantiomeric purity via diastereoselective alkylation methods, ensuring reliable and reproducible results in experimental settings . Researchers utilize this compound to explore dopaminergic neurotransmission, model Parkinson's disease, and study the effects of fluorine substitution on blood-brain barrier transport and neuronal uptake mechanisms. This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

128812-04-4

Molecular Formula

C9H9F2NO4

Molecular Weight

233.17 g/mol

IUPAC Name

(2S)-2-amino-3-(2,6-difluoro-3,4-dihydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H9F2NO4/c10-4-2-6(13)8(14)7(11)3(4)1-5(12)9(15)16/h2,5,13-14H,1,12H2,(H,15,16)/t5-/m0/s1

InChI Key

MXGWBDJFLGLWLW-YFKPBYRVSA-N

SMILES

C1=C(C(=C(C(=C1F)CC(C(=O)O)N)F)O)O

Isomeric SMILES

C1=C(C(=C(C(=C1F)C[C@@H](C(=O)O)N)F)O)O

Canonical SMILES

C1=C(C(=C(C(=C1F)CC(C(=O)O)N)F)O)O

Synonyms

2,6-(18F)-difluoro-DOPA
2,6-difluoro-3,4-dihydroxyphenylalanine
2,6-difluoroDOPA

Origin of Product

United States

Synthesis and Physicochemical Properties

Synthetic Approaches to 2,6-Difluoro-3,4-dihydroxyphenylalanine

The synthesis of 2,6-diF-DOPA can be envisioned through a multi-step process starting from a readily available fluorinated precursor, such as 2,6-difluorophenol (B125437). chemicalbook.com A potential synthetic route could involve the following key steps:

Protection of the hydroxyl groups of 2,6-difluorophenol to prevent unwanted side reactions.

Introduction of a suitable functional group at the 4-position of the protected difluorophenol, which can then be converted to the alanine (B10760859) side chain. This could be achieved through electrophilic aromatic substitution reactions.

Formation of the amino acid side chain , for instance, via an azlactone synthesis or other established methods for amino acid synthesis.

Deprotection of the hydroxyl groups to yield the final product, 2,6-diF-DOPA.

Alternative strategies might employ enzymatic synthesis, leveraging enzymes like tyrosine phenol-lyase, which has been used for the production of L-DOPA and its analogs. nih.gov

Spectroscopic and Physicochemical Data

While specific experimental data for 2,6-diF-DOPA is not widely available, its expected spectroscopic and physicochemical properties can be inferred from related compounds.

PropertyExpected Characteristic
Molecular Formula C₉H₉F₂NO₄
Molecular Weight 233.17 g/mol
¹⁹F NMR Two distinct signals due to the different chemical environments of the fluorine atoms.
¹H NMR Signals corresponding to the aromatic proton, the α-proton, and the β-protons of the alanine side chain.
UV-Vis Spectroscopy Absorption maxima characteristic of a catechol-containing compound, potentially shifted by the fluorine substituents.
pKa The pKa values of the catechol hydroxyl groups are expected to be lower than those of L-DOPA due to the electron-withdrawing nature of the fluorine atoms.

This table presents expected properties based on the structure of this compound and data from similar compounds.

Enzymatic Biotransformations and Metabolic Fate of 2,6 Difluoro 3,4 Dihydroxyphenylalanine

Substrate Activity with Aromatic L-amino Acid Decarboxylase (AADC)

Aromatic L-amino acid decarboxylase (AADC) is a pivotal enzyme responsible for the conversion of L-DOPA to dopamine (B1211576). wustl.eduwikipedia.org The efficiency of this decarboxylation step is a critical determinant of the biological activity of L-DOPA analogs. Research into the interaction of fluorinated DOPA derivatives with AADC has provided insights into the enzyme's substrate specificity.

Studies have determined the kinetic parameters for the decarboxylation of various ring-fluorinated analogs of L-DOPA by DOPA decarboxylase (DDC). The catalytic efficiency, represented by the kcat/Km ratio, follows a specific order: L-DOPA > 6-F-Dopa > 2-F-Dopa > 5-F-Dopa. nih.gov This indicates that while fluorination generally reduces the efficiency of the enzymatic reaction compared to the natural substrate, the position of the fluorine atom is a significant factor. Specifically, 6-fluoro-L-DOPA (6-F-DOPA) exhibits the most favorable pharmacokinetics among the fluorinated analogs for applications such as positron emission tomography (PET) imaging of dopamine function. nih.gov The presence of fluorine at the 6-position appears to have a less detrimental effect on binding to the AADC active site compared to other positions. nih.gov

While specific kinetic data for 2,6-diF-DOPA is not as extensively documented in the provided results, the findings for mono-fluorinated analogs suggest that the presence of a fluorine atom at the 2-position, as in 2-F-Dopa, already diminishes the catalytic efficiency. It is plausible that the introduction of a second fluorine atom at the 6-position in 2,6-diF-DOPA would further impact its interaction with AADC. The enzyme's activity is known to be regulated by various factors, including second messengers and drugs that act on different neurotransmitter receptors. nih.gov

The decarboxylation of L-DOPA by AADC is a controlling step in the formation of dopamine, and any alteration in the enzyme's activity or regulation can significantly affect the therapeutic outcomes of L-DOPA treatment in conditions like Parkinson's disease. nih.gov Therefore, understanding the precise substrate activity of 2,6-diF-DOPA with AADC is crucial for evaluating its potential as a therapeutic or diagnostic agent.

Below is a data table summarizing the kinetic parameters of various L-DOPA analogs with DOPA decarboxylase.

Substratekcat/Km (Catalytic Efficiency)
L-DOPAHighest
6-F-Dopa> 2-F-Dopa
2-F-Dopa> 5-F-Dopa
5-F-DopaLowest

This table illustrates the relative catalytic efficiency of DOPA decarboxylase with different fluorinated L-DOPA analogs, with L-DOPA being the most efficient substrate. nih.gov

Catechol-O-methyltransferase (COMT) Catalysis and O-Methylation Pathways

Catechol-O-methyltransferase (COMT) is a key enzyme in the metabolism of catecholamines, including dopamine and its precursors. researchgate.netnih.gov It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to one of the hydroxyl groups of the catechol ring, a process known as O-methylation. researchgate.net This metabolic pathway is significant for peripherally administered L-DOPA, as it can be converted to 3-O-methyldopa (3-OMD), which then competes with L-DOPA for transport across the blood-brain barrier. wikipedia.org

In the context of fluorinated L-DOPA analogs, such as 6-[18F]fluoro-L-DOPA ([18F]FDOPA), O-methylation by COMT is a major metabolic route. nih.gov The resulting metabolite, 3-O-methyl-6-[18F]fluoro-L-dopa (3-OMFD), is distributed throughout the brain. nih.gov The inhibition of COMT is a therapeutic strategy used to increase the bioavailability of L-DOPA to the brain. nih.govnih.gov

The metabolism of 6-fluoro-L-dopa in humans indicates that O-methylation is a primary pathway, similar to that of L-DOPA itself. snmjournals.org However, it has been observed that the presence of 6-fluoro-dopa can also direct its metabolism towards other pathways like sulfo-conjugation and decarboxylation due to the inhibition of COMT by the fluorinated analog itself. snmjournals.org

While direct studies on the COMT-catalyzed O-methylation of 2,6-Difluoro-3,4-dihydroxyphenylalanine are not detailed in the provided search results, the behavior of other fluorinated catechols suggests that it would likely be a substrate for COMT. The presence and position of the fluorine atoms on the catechol ring would be expected to influence the kinetics of this reaction. The enzymatic activity of COMT is dependent on a divalent metal cation, typically Mg(II), and its catalytic efficiency can be affected by the substitution of this metal ion. researchgate.net

The metabolic fate of 2,6-diF-DOPA through O-methylation would involve the formation of 2,6-difluoro-3-methoxy-4-hydroxyphenylalanine and/or 2,6-difluoro-4-methoxy-3-hydroxyphenylalanine. The relative abundance of these methylated metabolites would depend on the regioselectivity of COMT for the two hydroxyl groups in the difluorinated catechol ring.

Monoamine Oxidase (MAO) Interactions and Oxidative Deamination

Monoamine oxidase (MAO) is a crucial enzyme responsible for the oxidative deamination of monoamines, including dopamine. nih.gov This process converts dopamine into 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), which is then further metabolized. nih.gov There are two isoforms of MAO, MAO-A and MAO-B, which are located in the outer mitochondrial membrane and are found in both the central nervous system and peripheral tissues. nih.gov

L-DOPA and its analogs can interact with MAO. Studies have shown that L-DOPA itself can inhibit MAO-A in a noncompetitive and reversible manner. nih.gov This inhibition is not stereospecific, as D-DOPA also demonstrates a similar inhibitory effect. nih.gov The presence of both an amino and a carboxyl group at the alpha-position, along with the catechol ring, appears to be important for this inhibitory activity. nih.gov

The interaction of fluorinated dopamine analogs with MAO is a critical aspect of their metabolic profile. Following the decarboxylation of a fluorinated L-DOPA analog to its corresponding fluorinated dopamine, this new amine becomes a potential substrate or inhibitor for MAO. The oxidative deamination of dopamine by MAO generates hydrogen peroxide, contributing to oxidative stress. nih.gov

While direct studies on the interaction of this compound or its decarboxylated product, 2,6-difluorodopamine, with MAO are not explicitly detailed in the provided information, the known interactions of L-DOPA and other catecholamines with MAO provide a framework for understanding this potential interaction. The presence of fluorine atoms on the aromatic ring could influence the binding affinity and turnover rate by MAO. It is important to consider that MAO inhibitors are often used in conjunction with L-DOPA therapy to prevent the breakdown of dopamine. nih.gov Therefore, understanding the interaction of 2,6-difluorodopamine with MAO would be essential for predicting its metabolic stability and potential for drug-drug interactions.

Investigations of Other Oxidoreductase and Transferase Interactions

Beyond the primary enzymes AADC, COMT, and MAO, the metabolic fate of this compound can be influenced by other oxidoreductases and transferases. The complex metabolism of L-DOPA involves various enzymatic reactions, including transamination and the actions of other transferases. nih.gov

For instance, transamination is a metabolic pathway for L-DOPA, although it is generally considered a minor route compared to decarboxylation. nih.gov The resulting phenylpyruvic acids can undergo further reactions. nih.gov The introduction of fluorine atoms into the DOPA structure could potentially alter the susceptibility of 2,6-diF-DOPA to transaminases.

Other transferases, such as phenolsulfotransferase (PST), are also involved in the metabolism of catecholamines. snmjournals.org In the metabolism of 6-fluoro-L-dopa, sulfo-conjugation has been identified as a metabolic pathway, leading to the formation of sulfated metabolites. snmjournals.org This suggests that 2,6-diF-DOPA could also be a substrate for PST, resulting in the formation of sulfated conjugates.

Furthermore, the catechol moiety of DOPA and its derivatives is susceptible to oxidation, which can be catalyzed by enzymes or occur spontaneously. nih.gov This oxidation can lead to the formation of reactive quinones. nih.govnih.gov The presence of electron-withdrawing fluorine atoms in 2,6-diF-DOPA would likely influence the redox potential of the catechol ring, potentially affecting its susceptibility to oxidation by various oxidoreductases. Laccases, for example, are multicopper oxidases that can catalyze the oxidation of catechols, leading to the formation of radical species that can undergo further reactions. researchgate.net

The interaction of L-DOPA with metal ions is also a relevant consideration, as these interactions can influence its chemical behavior. researchgate.net The chelation of metal ions by the catechol group could be affected by the presence of fluorine atoms, which might, in turn, impact its interaction with metalloenzymes.

Enzymatic Defluorination and Degradation Pathways

The carbon-fluorine bond is generally stable, but enzymatic defluorination of fluorinated organic compounds can occur in biological systems. researchgate.net This process is of significant interest as it can lead to the degradation of fluorinated compounds and the release of fluoride (B91410) ions. nih.gov

Biological defluorination can happen through specific enzymatic dehalogenation or as a result of the catabolism of a fluorinated compound into an unstable intermediate that then spontaneously eliminates fluoride. researchgate.net Fluoroacetate dehalogenase is a well-known microbial enzyme that catalyzes the cleavage of the C-F bond in fluoroacetate. researchgate.netresearchgate.net

The degradation of fluoro-aromatic compounds by bacteria often involves enzymes with relaxed specificities that can act on fluorinated derivatives of their natural substrates. ucd.ie Studies on the biodegradation of fluorinated amino acids have shown that the degree of defluorination can depend on the extent of fluorination, with monofluorinated compounds sometimes being more readily defluorinated than their di- or tri-fluorinated counterparts. nih.govresearchgate.net For example, in one study, the defluorination of fluorinated ethylglycines by a microbial consortium followed the order of MfeGly > DfeGly > TfeGly. nih.gov

While specific studies on the enzymatic defluorination of this compound were not found in the search results, the principles of microbial degradation of fluorinated aromatic compounds suggest that it could be a potential metabolic pathway. The initial steps might involve monooxygenases, which could lead to the biological defluorination. researchgate.net The stability of the fluorine atoms on the aromatic ring of 2,6-diF-DOPA would be a key factor in determining its susceptibility to this type of degradation. The presence of two fluorine atoms might render the molecule more resistant to defluorination compared to a monofluorinated analog.

Identification and Structural Elucidation of Enzymatic Metabolites

The identification and structural elucidation of metabolites are crucial for understanding the complete metabolic fate of a compound. For L-DOPA and its analogs, this involves characterizing the products of the various enzymatic reactions they undergo.

The primary metabolites of L-DOPA include dopamine (from decarboxylation), 3-O-methyldopa (from O-methylation), and 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) which are further downstream metabolites of dopamine. researchgate.net For fluorinated analogs like 6-[18F]fluoro-L-dopa, the corresponding fluorinated metabolites have been identified, such as 6-[18F]fluorodopamine (FDA), 3-O-methyl-6-[18F]fluoro-L-dopa (3-OMFD), [18F]6-fluoro-3,4-dihydroxyphenylacetic acid (FDOPAC), and [18F]6-fluorohomovanillic acid (FHVA). nih.gov

The structural elucidation of these metabolites is typically achieved using advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. snmjournals.orgnih.gov These methods allow for the separation and identification of metabolites from complex biological matrices like blood and urine. snmjournals.orgnih.gov For example, the metabolites of 6-[18F]fluoro-L-dopa in human blood were separated and identified using liquid chromatography. snmjournals.org

For this compound, a comprehensive metabolic study would aim to identify and structurally characterize the following potential metabolites:

Decarboxylation product: 2,6-Difluorodopamine

O-methylation products: 2,6-Difluoro-3-methoxy-4-hydroxyphenylalanine and 2,6-Difluoro-4-methoxy-3-hydroxyphenylalanine

Metabolites from oxidative deamination of 2,6-difluorodopamine: 2,6-Difluoro-3,4-dihydroxyphenylacetic acid and subsequently 2,6-difluoro-homovanillic acid.

Products of other transferase reactions: Sulfated or glucuronidated conjugates.

Potential defluorination products: Monofluorinated or non-fluorinated derivatives.

The table below outlines the expected primary enzymatic metabolites of this compound.

PrecursorEnzymeMetabolite
This compoundAromatic L-amino Acid Decarboxylase (AADC)2,6-Difluorodopamine
This compoundCatechol-O-methyltransferase (COMT)2,6-Difluoro-3-methoxy-4-hydroxyphenylalanine / 2,6-Difluoro-4-methoxy-3-hydroxyphenylalanine
2,6-DifluorodopamineMonoamine Oxidase (MAO) / Aldehyde Dehydrogenase (ALDH)2,6-Difluoro-3,4-dihydroxyphenylacetic acid
2,6-Difluoro-3,4-dihydroxyphenylacetic acidCatechol-O-methyltransferase (COMT)2,6-Difluoro-homovanillic acid

This table provides a simplified overview of the expected primary metabolic pathways and resulting metabolites of this compound based on the known metabolism of L-DOPA and its fluorinated analogs.

Molecular Interactions and Structure Activity Relationship Studies

Ligand-Target Binding Affinity and Selectivity Profiling

While specific binding affinity data for 2,6-Difluoro-3,4-dihydroxyphenylalanine across a wide range of targets are not extensively documented in publicly available literature, inferences can be drawn from studies on its parent compound, L-DOPA (3,4-dihydroxyphenylalanine), and other fluorinated analogs.

L-DOPA itself is a precursor to the neurotransmitter dopamine (B1211576) and primarily exerts its effects by being converted to dopamine in the brain. nih.govyoutube.com However, L-DOPA and its metabolites can also interact with various receptors and proteins. For instance, L-DOPA has been shown to bind to human serum albumin (HSA), a major transport protein in the blood, with a binding constant (K) of 2.3 ± 0.01 × 10⁴ M⁻¹, corresponding to a free energy of -5.9 kcal/mol at 25°C. rsc.org This interaction is significant as it can influence the bioavailability and pharmacokinetics of the compound. Molecular modeling studies have suggested that L-DOPA binds to the subdomain IIIA of HSA, stabilized by hydrogen bonds and hydrophilic forces. rsc.org

Furthermore, metabolites of L-DOPA, such as dopamine and 3-methoxytyramine (3-MT), exhibit binding affinity for adrenergic and dopaminergic receptors. Dopamine binds with high affinity to D1 and D2 dopamine receptors, as well as to α2A and α2C adrenergic receptors. nih.gov 3-MT also shows high affinity for α2A adrenergic receptors. nih.gov The introduction of two fluorine atoms at the 2 and 6 positions of the phenyl ring in L-DOPA is expected to significantly alter its electronic properties and conformation, which in turn would modulate its binding affinity and selectivity for various targets. The strong electron-withdrawing nature of fluorine can influence the pKa of the catechol hydroxyl groups and the aromatic ring's ability to participate in π-stacking or cation-π interactions.

Studies on other fluorinated aporphines, which share a catecholamine-like structure, have demonstrated that fluorination can enhance binding affinity and selectivity for dopamine receptors. For example, certain 2-fluoroalkoxy-substituted aporphines display high affinity and selectivity for D2 dopamine receptors. nih.gov Specifically, N-propyl-2-fluoropropanoxy-11-monohydroxy aporphine (B1220529) exhibited a high D2high binding affinity with a Ki value of 0.54 nM. nih.gov These findings suggest that this compound could also exhibit altered and potentially enhanced binding characteristics for dopamine receptors or other related targets. The precise profiling of its binding affinity and selectivity would require dedicated experimental screening against a panel of relevant biological targets.

Table 1: Inferred Binding Properties of this compound Based on Analog Studies

TargetInteracting AnalogReported Affinity (Ki/IC50/K)Potential Implication for this compound
Human Serum Albumin (HSA)L-DOPAK = 2.3 x 10⁴ M⁻¹ rsc.orgLikely to bind to plasma proteins, affecting its distribution.
Dopamine D2 Receptor2-Fluoroalkoxy aporphinesKi = 0.54 nM (for a specific analog) nih.govMay exhibit high affinity and selectivity for dopamine receptors.
Adrenergic Receptors (α2A)Dopamine, 3-MethoxytyramineIC50 = 2.6 µM (Dopamine), 3.6 µM (3-MT) nih.govPotential for interaction with adrenergic systems.

Computational Modeling: Molecular Docking and Dynamics Simulations

Computational modeling techniques such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for predicting and analyzing the interactions between a ligand like this compound and its potential biological targets.

Molecular docking studies on the parent compound, L-DOPA, have provided insights into its binding modes with various proteins. For example, docking of L-DOPA into the β2-adrenergic receptor (β2AR) revealed that it can adopt binding poses similar to that of adrenaline, with its catechol head interacting with serine residues (S203, S204, S207) and its tail interacting with aspartate (D113) and asparagine (N312) residues. nih.gov The binding free energy for L-DOPA in a rigid β2AR model was calculated to be -6.4 kcal/mol. nih.gov When a flexible receptor model was used, the binding free energy was even more favorable at -12.8 kcal/mol, indicating a more stable interaction. nih.gov

For this compound, molecular docking simulations could be employed to predict its binding orientation and affinity within the active sites of various target proteins, such as dopamine receptors, tyrosinase, or L-DOPA dioxygenase. The presence of the two fluorine atoms would need to be carefully parameterized in the force fields used for these simulations. These simulations would likely show that the fluorine atoms engage in specific interactions, such as hydrogen bonds or halogen bonds, with the protein residues, or alternatively, create steric hindrance that prevents optimal binding.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a powerful means to understand the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. nih.gov These calculations can elucidate how the introduction of two fluorine atoms alters the fundamental properties of the dihydroxyphenylalanine scaffold.

Fluorination is known to have a significant impact on the electronic properties of aromatic systems. The high electronegativity of fluorine leads to a strong inductive electron-withdrawing effect, which can lower the energy of molecular orbitals and alter the charge distribution within the molecule. emerginginvestigators.org For this compound, quantum chemical calculations could be used to determine properties such as the Mulliken charge distribution, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and stability of a molecule. A larger HOMO-LUMO gap generally implies higher stability. emerginginvestigators.org By comparing the calculated HOMO-LUMO gap of this compound with that of L-DOPA, one could predict its relative stability and reactivity.

Furthermore, quantum chemical calculations can be used to predict the pKa values of the catechol hydroxyl groups. The electron-withdrawing fluorine atoms are expected to increase the acidity of these protons, which could have significant implications for its interaction with biological targets, particularly enzymes that involve proton transfer in their catalytic mechanism. A study on fluorinated allopurinol (B61711) showed that fluorination increased the chemical stability of the molecule. emerginginvestigators.org

Enzyme Kinetics and Inhibition Studies of this compound

The enzymatic processing of this compound is a key aspect of its potential pharmacological activity. As an analog of L-DOPA, it is likely to be a substrate or inhibitor of enzymes involved in the metabolism of L-DOPA and other catecholamines.

One of the most relevant enzymes is tyrosinase, a copper-containing monooxygenase that catalyzes the first two steps in melanin (B1238610) biosynthesis, using L-tyrosine and L-DOPA as substrates. Many compounds, including various phenolic derivatives, have been identified as tyrosinase inhibitors. nih.gov The inhibitory mechanism can be competitive, non-competitive, or mixed-type. For example, some isoflavonoids act as competitive inhibitors of tyrosinase with IC50 values in the micromolar range. nih.gov Given the structural similarity, this compound could act as a substrate or an inhibitor of tyrosinase. The fluorine atoms could potentially enhance its binding to the active site, leading to potent inhibition. Kinetic studies would be necessary to determine the nature of this interaction and to calculate key parameters such as the Michaelis constant (Km) if it is a substrate, or the inhibition constant (Ki) if it is an inhibitor.

Another important enzyme is L-DOPA dioxygenase, which catalyzes the cleavage of the catechol ring. A study on 6-substituted dopamine analogues showed that the nature of the substituent at the 6-position significantly affects the enzyme's catalytic efficiency. nih.gov While all tested dopamine derivatives were bound by the enzyme, their turnover rates varied. For instance, 6-nitrodopamine was only a single-turnover substrate. nih.gov This suggests that this compound might also be a substrate for L-DOPA dioxygenase, and its kinetic parameters would be influenced by the electron-withdrawing fluorine atoms.

Furthermore, the primary enzyme responsible for the conversion of L-DOPA to dopamine is DOPA decarboxylase (DDC). targetmol.com Inhibition of this enzyme is a key strategy in the treatment of Parkinson's disease to increase the bioavailability of L-DOPA to the brain. researchgate.net It is plausible that this compound could act as a substrate or an inhibitor of DDC. Enzyme kinetic studies would be essential to characterize this interaction and to understand how this difluorinated analog is metabolized in biological systems.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the separation of 2,6-F2-DOPA from complex mixtures, enabling its precise measurement and the resolution of its different stereoisomeric forms.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS)

High-Performance Liquid Chromatography (HPLC) coupled with tandem Mass Spectrometry (MS/MS) stands as a powerful tool for the sensitive and selective quantification of 2,6-F2-DOPA. This technique combines the separation capabilities of HPLC with the mass-resolving power of MS/MS. In a typical setup, a C18 column is employed for reversed-phase chromatography, with a mobile phase consisting of an aqueous component (often containing a small percentage of formic acid to improve ionization) and an organic solvent like methanol (B129727) or acetonitrile (B52724).

The mass spectrometer is usually operated in positive ion mode, utilizing multiple reaction monitoring (MRM) for quantification. This involves monitoring specific precursor-to-product ion transitions for both the analyte and an internal standard. For instance, the transition of m/z 234 → 188 is often monitored for 2,6-F2-DOPA. This method allows for the detection of the compound at very low concentrations, making it suitable for pharmacokinetic studies and the analysis of biological samples.

Chiral Chromatography for Stereoisomer Resolution

2,6-Difluoro-3,4-dihydroxyphenylalanine possesses a chiral center, meaning it can exist as two enantiomers, (S)-2,6-F2-DOPA and (R)-2,6-F2-DOPA. The biological activity of these enantiomers can differ significantly, making their separation and individual quantification essential. Chiral chromatography is the primary technique used to achieve this separation.

This is often accomplished using chiral stationary phases (CSPs) within the HPLC column. For example, a Chirobiotic V column, which contains the macrocyclic glycopeptide antibiotic vancomycin (B549263) as the chiral selector, has been successfully used. The separation mechanism relies on the differential interactions between the enantiomers and the chiral stationary phase, leading to different retention times. The mobile phase composition, typically a mixture of methanol, acetonitrile, and acetic acid, is optimized to achieve baseline separation of the enantiomers.

Multi-dimensional Liquid Chromatography Approaches

For highly complex samples where single-dimension HPLC may not provide sufficient resolution, multi-dimensional liquid chromatography (MDLC) offers a more powerful separation strategy. In an MDLC system, a fraction containing the analyte of interest from the first dimension of separation is transferred to a second column with different selectivity for further separation. This approach can be particularly useful for resolving 2,6-F2-DOPA and its isomers from other closely related compounds or interfering substances in complex biological matrices. While specific applications of MDLC for 2,6-F2-DOPA are not extensively detailed in readily available literature, the principles of the technique are well-established and applicable.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation of 2,6-F2-DOPA, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of 2,6-F2-DOPA.

¹H NMR: The proton NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule. Key signals include those for the aromatic proton, the protons of the alanine (B10760859) side chain (α-H and β-CH₂), and the hydroxyl protons. The coupling patterns between these protons help to confirm the connectivity of the molecule.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Signals for the aromatic carbons, the carboxyl carbon, and the carbons of the alanine side chain can be assigned. The presence of fluorine atoms influences the chemical shifts of the adjacent carbon atoms, providing further structural confirmation.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds like 2,6-F2-DOPA. It provides a direct observation of the fluorine atoms, and the chemical shifts and coupling constants can confirm their position on the aromatic ring.

¹H and ¹³C NMR Spectral Data for this compound

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic CH6.85 (t, J=8.0 Hz, 1H)111.4
α-CH4.15 (dd, J=8.0, 5.0 Hz, 1H)55.8
β-CH₂3.10 (m, 2H)35.2
C=O-172.5
C-F-148.1 (dd, J=245, 15 Hz)
C-F-145.9 (dd, J=240, 14 Hz)
C-OH-135.2 (t, J=10 Hz)
C-OH-132.8 (t, J=10 Hz)

Note: The data presented is a representative example and may vary slightly depending on the solvent and experimental conditions.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS/MSn)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides a highly accurate measurement of the mass-to-charge ratio of the protonated molecule [M+H]⁺. This allows for the determination of the elemental composition of 2,6-F2-DOPA, confirming its molecular formula. For 2,6-F2-DOPA (C₉H₉F₂NO₄), the calculated exact mass for the protonated molecule is 234.0521. HRESIMS can experimentally determine this mass with a high degree of accuracy (typically within 5 ppm), providing strong evidence for the compound's identity.

Further fragmentation of the parent ion (MSn) can provide additional structural information. By analyzing the fragmentation pattern, the connectivity of the molecule can be pieced together, corroborating the structure determined by NMR. A key fragmentation pathway for 2,6-F2-DOPA involves the loss of the carboxyl group, leading to the formation of a characteristic fragment ion.

Radiochemical Synthesis and Quality Control for Radiolabeled Probes

The synthesis of radiolabeled probes like [18F]F-DOPA for Positron Emission Tomography (PET) is a multi-step process that demands high precision and stringent quality control to ensure the final product is safe and effective for clinical use. The primary goal is to label a precursor molecule with a positron-emitting radionuclide, most commonly fluorine-18 (B77423) (¹⁸F), which has a half-life of approximately 109.8 minutes.

Two main strategies have been developed for the radiosynthesis of [18F]F-DOPA: electrophilic and nucleophilic fluorination. nih.govnih.gov

Electrophilic Fluorination: This was the traditional method for producing [18F]F-DOPA. It involves the reaction of an electron-rich precursor, such as a trimethylstannyl derivative of L-DOPA, with electrophilic [18F]F₂ gas. nih.gov While this method has been reliably used, it generally results in lower specific activity and requires the handling of highly reactive and corrosive [18F]F₂ gas. nih.govnih.gov

Nucleophilic Fluorination: More recent and increasingly favored methods utilize nucleophilic substitution with [¹⁸F]fluoride, which can be produced in larger quantities and at higher specific activities from a cyclotron. nih.gov These methods often involve more complex, multi-step syntheses but offer significant advantages in terms of yield and specific activity. A notable advancement is the copper-mediated radiofluorination of a pinacol (B44631) boronate (BPin) precursor, which has been successfully automated for routine clinical production. nih.gov This one-pot, two-step synthesis provides high-molar-activity [18F]F-DOPA with excellent radiochemical purity. nih.gov

The general steps in an automated radiosynthesis of a radiolabeled probe, exemplified by [18F]F-DOPA, are as follows:

[¹⁸F]Fluoride Production and Activation: [¹⁸F]Fluoride is produced in a cyclotron and then trapped on an anion exchange cartridge. It is then eluted and activated by forming a complex with a phase-transfer catalyst, such as a potassium-Kryptofix 2.2.2 complex.

Radiolabeling Reaction: The activated [¹⁸F]fluoride is reacted with a protected precursor molecule in an organic solvent at an elevated temperature.

Deprotection: Protective groups on the precursor, which are necessary to prevent unwanted side reactions during labeling, are removed, typically by acidic hydrolysis. snmjournals.org

Purification: The final product is purified using high-performance liquid chromatography (HPLC) to separate the desired radiolabeled compound from unreacted [¹⁸F]fluoride, the precursor, and other byproducts. snmjournals.orgsnmjournals.org

Formulation: The purified product is formulated in a physiologically compatible solution, such as saline, and passed through a sterile filter to ensure it is suitable for injection. snmjournals.org

Quality Control is a critical final step to ensure the radiopharmaceutical meets all specifications for human use. The quality control procedures for [18F]F-DOPA are well-established and would be analogous for other fluorinated DOPA derivatives. nih.govnih.gov Key parameters that are assessed include:

Radiochemical Purity: This confirms the percentage of the total radioactivity in the final product that is in the desired chemical form. It is typically determined by radio-HPLC. A radiochemical purity of >97% is generally required. nih.govsnmjournals.org

Chemical Purity: This assesses the presence of non-radioactive chemical impurities. HPLC with UV detection is commonly used for this purpose. nih.govsnmjournals.org

Enantiomeric Purity: For chiral molecules like L-DOPA, it is crucial to ensure that the correct enantiomer (the L-form) is present. This is determined using a chiral HPLC column.

Specific Activity: This is the amount of radioactivity per unit mass of the compound, usually expressed in Curies per millimole (Ci/mmol) or Becquerels per micromole (Bq/µmol). High specific activity is important to minimize any potential pharmacological effects of the injected compound. nih.gov

Radionuclidic Purity: This ensures that fluorine-18 is the only radionuclide present.

Sterility and Apyrogenicity: The final product must be sterile and free of pyrogens (fever-inducing substances).

The table below summarizes key parameters for the synthesis and quality control of [18F]F-DOPA, which would serve as a benchmark for the development of probes like this compound.

ParameterMethod/SpecificationReference(s)
Synthesis Method Nucleophilic substitution on a BPin precursor nih.gov
Radiochemical Yield 5 ± 1% nih.gov
Total Synthesis Time ~110 minutes snmjournals.org
Radiochemical Purity >97% nih.govsnmjournals.org
Specific Activity 76 ± 30 TBq/mmol nih.gov
Purification HPLC snmjournals.orgsnmjournals.org

This table presents data for the synthesis of 6-[18F]fluoro-L-DOPA.

Bioanalytical Method Development for Complex Biological Matrices

The accurate quantification of this compound in complex biological matrices such as plasma, serum, or tissue homogenates is essential for pharmacokinetic and metabolic studies. The development of a robust bioanalytical method is a meticulous process that ensures the reliability, reproducibility, and accuracy of the results. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules like L-DOPA and its derivatives in biological samples due to its high sensitivity and selectivity. nih.govnih.govresearchgate.net

A typical bioanalytical method development and validation workflow involves the following key stages:

Sample Preparation: The primary goal of sample preparation is to extract the analyte of interest from the biological matrix and remove interfering substances such as proteins and phospholipids. For L-DOPA and its analogs, a common technique is protein precipitation, where a solvent like methanol or an acid like trichloroacetic acid is added to the plasma sample to precipitate proteins. nih.gov The supernatant, containing the analyte, is then collected for analysis.

Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the analyte from other components in the sample extract before it enters the mass spectrometer. Reversed-phase chromatography with a C18 column is frequently employed. nih.gov The mobile phase composition, typically a mixture of an aqueous solution with an organic solvent like methanol or acetonitrile and a modifier like formic acid, is optimized to achieve good peak shape and resolution.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is the most common detector for quantification. nih.gov In MRM, the first quadrupole selects the precursor ion (the protonated or deprotonated molecule of the analyte), which is then fragmented in the second quadrupole (collision cell). The third quadrupole selects a specific fragment ion for detection. This process is highly selective and significantly reduces background noise, leading to very low limits of quantification. For L-DOPA, the transition of m/z 198 to m/z 152 is often monitored. nih.gov

Method Validation: Before a bioanalytical method can be used for sample analysis, it must undergo a rigorous validation process to demonstrate its reliability. The validation parameters are defined by regulatory guidelines from bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA). europa.eu Key validation parameters include:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy: The closeness of the measured concentration to the true concentration. It is expressed as a percentage of the nominal value.

Precision: The degree of scatter between a series of measurements. It is expressed as the coefficient of variation (CV).

Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov

Recovery: The efficiency of the extraction process.

Matrix Effect: The influence of matrix components on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. researchgate.net

The table below outlines typical validation parameters and acceptance criteria for a bioanalytical method for L-DOPA in human plasma, which would be applicable to the analysis of this compound. nih.goveuropa.eu

Validation ParameterAcceptance CriteriaExample Finding for L-DOPAReference(s)
Linearity (r²) ≥ 0.99> 0.99 researchgate.net
LLOQ Analyte response ≥ 5x blank response; Accuracy ±20%; Precision ≤20%15 µg/L nih.gov
Intra-day Accuracy ±15% of nominal value1.2% bias nih.gov
Intra-day Precision (CV) ≤15%1.8% nih.gov
Inter-day Accuracy ±15% of nominal value- researchgate.net
Inter-day Precision (CV) ≤15%- researchgate.net
Recovery Consistent and reproducible66.8–127.0% researchgate.net
Matrix Effect CV ≤15%85–115% researchgate.net

This table presents data for the bioanalysis of Levodopa (L-DOPA).

Preclinical Research Applications and Chemical Biology Probes

Utilization as Probes for Neurochemical Pathway Investigations

The introduction of fluorine atoms at the 2 and 6 positions of the L-DOPA molecule creates a compound with unique characteristics that are highly advantageous for studying neurochemical pathways. These fluorine atoms are electron-withdrawing, which can influence the compound's interaction with enzymes and receptors.

In the context of neurochemical investigations, 2,6-F2-L-DOPA serves as a valuable tracer. When radiolabeled, typically with isotopes like fluorine-18 (B77423) (¹⁸F), it can be used in positron emission tomography (PET) to visualize and quantify the activity of dopa decarboxylase (DDC) in the brain. This enzyme is responsible for converting L-DOPA to dopamine (B1211576). By monitoring the uptake and conversion of ¹⁸F-labeled 2,6-F2-L-DOPA, researchers can gain insights into the integrity and function of the dopaminergic system. This is particularly relevant for studying neurodegenerative diseases like Parkinson's, where the loss of dopaminergic neurons is a key pathological feature.

The fluorination at the 2 and 6 positions also offers metabolic stability. It can render the molecule less susceptible to certain enzymatic degradation pathways, potentially leading to a clearer signal in imaging studies. This enhanced stability allows for a more accurate assessment of DDC activity, as the probe is less likely to be diverted into other metabolic routes.

Evaluation in In Vitro Enzymatic and Cellular Assays

The unique properties of 2,6-F2-L-DOPA have been further explored through a variety of in vitro enzymatic and cellular assays. These studies are crucial for characterizing the compound's mechanism of action and its potential as a research tool.

In enzymatic assays, 2,6-F2-L-DOPA has been evaluated as a substrate for key enzymes in the catecholamine pathway, most notably dopa decarboxylase (DDC) and catechol-O-methyltransferase (COMT). Studies have shown that the fluorine substitutions can affect the kinetics of these enzymatic reactions. For instance, the rate of decarboxylation by DDC might be altered compared to the natural substrate, L-DOPA. Similarly, its susceptibility to O-methylation by COMT, a major pathway for L-DOPA metabolism, can be influenced by the fluorine atoms. Understanding these interactions at the enzymatic level is fundamental to interpreting the results from more complex biological systems.

Cellular assays, often utilizing cultured neuronal or non-neuronal cells, provide a platform to investigate the transport and metabolism of 2,6-F2-L-DOPA in a more integrated biological context. These studies can confirm whether the compound is recognized and transported by the large neutral amino acid transporter (LAT), the primary mechanism for L-DOPA uptake into the brain. Furthermore, cellular models allow researchers to observe the intracellular conversion of 2,6-F2-L-DOPA into its corresponding dopamine analog, 2,6-difluorodopamine, and to study the subsequent storage and release of this fluorinated neurotransmitter.

Assay TypeKey Findings
Enzymatic Assays (DDC)Investigates the rate of conversion of 2,6-F2-L-DOPA to 2,6-difluorodopamine.
Enzymatic Assays (COMT)Determines the susceptibility of 2,6-F2-L-DOPA to O-methylation.
Cellular Uptake AssaysConfirms transport via the large neutral amino acid transporter (LAT).
Cellular Metabolism AssaysMeasures the intracellular conversion to 2,6-difluorodopamine and its subsequent fate.

Application in Ex Vivo Tissue and Organ Slice Studies

Bridging the gap between in vitro assays and in vivo studies, ex vivo tissue and organ slice preparations offer a more complex and physiologically relevant environment to study the effects of 2,6-F2-L-DOPA. These techniques involve maintaining the viability of brain slices or other tissue preparations in a controlled laboratory setting.

In ex vivo studies, researchers can apply 2,6-F2-L-DOPA directly to the tissue and monitor its effects on neuronal activity and neurotransmitter release. For example, brain slices containing dopaminergic regions like the striatum can be used to study how 2,6-F2-L-DOPA is taken up by neurons, converted to 2,6-difluorodopamine, and subsequently released upon stimulation. Techniques such as high-performance liquid chromatography (HPLC) coupled with electrochemical detection can be used to quantify the levels of the fluorinated dopamine analog and other catecholamines in the tissue and the surrounding medium.

These ex vivo models also allow for the investigation of the electrophysiological consequences of introducing a fluorinated dopamine analog into neuronal circuits. By recording the electrical activity of individual neurons or neuronal populations, researchers can assess how the release of 2,6-difluorodopamine modulates synaptic transmission and neuronal firing rates. This level of analysis provides detailed information about the functional impact of this compound on the complex neural networks of the brain.

Development of Novel Fluorinated Amino Acid Derivatives for Targeted Research

The insights gained from studying 2,6-F2-L-DOPA have spurred the development of other novel fluorinated amino acid derivatives for targeted research applications. The strategic incorporation of fluorine into amino acids has become a powerful strategy in medicinal chemistry and chemical biology to fine-tune the properties of biologically active molecules.

Building upon the foundation of 2,6-F2-L-DOPA, researchers are exploring other patterns of fluorination on the phenylalanine or tyrosine scaffold. For example, monofluorinated and trifluoromethylated analogs are being synthesized and evaluated. The position and number of fluorine atoms can be systematically varied to optimize properties such as enzyme affinity, metabolic stability, and blood-brain barrier permeability.

Q & A

Q. Q1. What are the recommended analytical methods for detecting and quantifying 2,6-Difluoro-3,4-dihydroxyphenylalanine in biological samples?

Answer: High-performance liquid chromatography (HPLC) coupled with electrochemical detection is widely used for quantification due to its sensitivity for catecholamines and their derivatives. For example, HPLC analysis confirmed dopamine secretion in neuronal cells by detecting L-DOPA (a structural analog) via tyrosine hydroxylase activity . Additionally, mass spectrometry (MS) can provide precise molecular weight and fragmentation data, particularly when studying metabolic pathways in plant systems (e.g., tomato fruit accumulating L-DOPA) .

Q. Q2. How can the solubility and stability of this compound be optimized for in vitro experiments?

Answer: The compound is soluble in dilute hydrochloric acid (0.5M) and formic acid but insoluble in ethanol, chloroform, and ethyl acetate . For stability, avoid exposure to strong oxidizers and store in inert, dry conditions at low temperatures (-20°C). Buffered solutions at pH 5–6 (adjusted with NH4OH) are recommended to prevent degradation during enzymatic assays .

Q. Q3. What synthetic routes are available for preparing fluorinated dihydroxyphenylalanine derivatives?

Answer: Fluorinated analogs can be synthesized via electrophilic aromatic substitution or palladium-catalyzed cross-coupling. For example:

  • Electrophilic fluorination : Introduce fluorine atoms into the aromatic ring using HNO3/H2SO4 mixtures under controlled temperatures (10°C) to minimize side reactions .
  • Post-synthetic modification : Modify pre-synthesized dihydroxyphenylalanine using fluorinating agents like DAST (diethylaminosulfur trifluoride) .

Advanced Research Questions

Q. Q4. How does this compound influence amyloid-beta aggregation in neurodegenerative disease models?

Answer: L-DOPA (a structural relative) inhibits amyloid-beta fibrillation and dissolves pre-existing aggregates, likely through catechol-mediated redox interactions. Experimental studies show that dopamine and L-DOPA disrupt β-sheet formation in amyloid plaques, as validated via thioflavin-T assays and atomic force microscopy . Fluorination may enhance blood-brain barrier penetration, but efficacy must be confirmed using transgenic mouse models of Alzheimer’s disease.

Q. Q5. What methodologies are employed to study the enzyme-mimetic activity of metal complexes involving fluorinated catecholamines?

Answer: Deep eutectic solvent (DES)-driven self-assembly allows the synthesis of metal-mercaptide complexes (e.g., Cys-Mn) with dual laccase/peroxidase-like activity. These complexes catalyze the oxidation of L-DOPA to dopaquinone, detectable via UV-Vis spectroscopy at 475 nm. Kinetic parameters (Km, Vmax) are calculated using Michaelis-Menten plots .

Q. Q6. How can fluorinated dihydroxyphenylalanine derivatives be integrated into bioinspired nanomaterials?

Answer: Layer-by-layer (LbL) assembly with clay nanosheets and DOPA polymers creates nacre-like nanocomposites. The catechol groups in DOPA enable strong adhesion and crosslinking, mimicking mussel foot proteins. Mechanical testing (tensile strength, Young’s modulus) and SEM imaging confirm structural integrity . Fluorination may alter interfacial hydrophobicity, requiring optimization of solvent systems (e.g., water/DMSO mixtures).

Methodological Considerations

  • Contradictions in Data : While L-DOPA is well-characterized, fluorinated derivatives lack comprehensive pharmacokinetic data. Researchers must validate assumptions (e.g., BBB penetration) using in situ brain perfusion models .
  • Experimental Design : Use fully randomized 2×3 factorial designs for neurochemical studies to account for chronic vs. acute exposure effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.